4-[4-(4-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine
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Overview
Description
4-[4-(4-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and various substituents such as methylphenyl and oxadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine typically involves multiple steps, including the formation of the triazole ring, the introduction of the oxadiazolyl group, and the final coupling with the pyridine ring. Common synthetic routes may involve:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the oxadiazolyl group via nucleophilic substitution.
Coupling Reactions: Final coupling of the triazole derivative with the pyridine ring under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[4-(4-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenyl)-2,2’:6’,2’'-terpyridine
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl derivatives
Uniqueness
4-[4-(4-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C24H20N6OS |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-(2-methylphenyl)-5-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H20N6OS/c1-16-7-9-19(10-8-16)30-23(18-11-13-25-14-12-18)27-28-24(30)32-15-21-26-22(29-31-21)20-6-4-3-5-17(20)2/h3-14H,15H2,1-2H3 |
InChI Key |
FZIBAUUEYSQMBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4C)C5=CC=NC=C5 |
Origin of Product |
United States |
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